4-Acetoxiphenol

Descripción general

Descripción

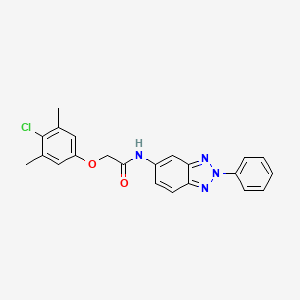

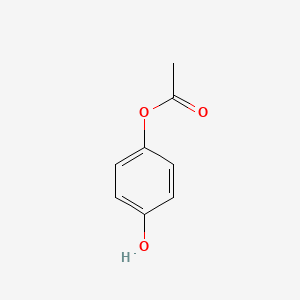

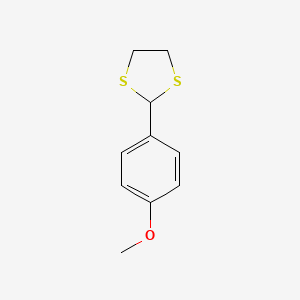

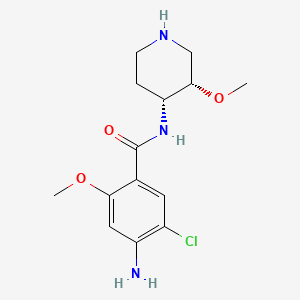

4-Acetoxi-fenol, también conocido como 4-hidroxifenil acetato, es un compuesto orgánico con la fórmula molecular C8H8O3. Es un éster fenólico derivado de la condensación de ácido acético e hidroquinona.

Aplicaciones Científicas De Investigación

El 4-Acetoxi-fenol ha sido estudiado ampliamente por sus propiedades antioxidantes. Ha demostrado potencial para proteger las células del epitelio pigmentario de la retina del estrés oxidativo inducido por la necrosis al estabilizar el factor de transcripción NRF2 y aumentar las enzimas antioxidantes como NQO1 y HO-1 . Esto lo convierte en un candidato prometedor para el tratamiento de la degeneración macular relacionada con la edad y otras afecciones relacionadas con el estrés oxidativo .

Además de sus aplicaciones médicas, el 4-acetoxi-fenol se utiliza en la síntesis de polímeros con grupos fenol colgantes, que tienen amplias aplicaciones industriales .

Mecanismo De Acción

El principal mecanismo por el cual el 4-Acetoxi-fenol ejerce sus efectos es a través de la estabilización y la translocación nuclear del factor de transcripción NRF2. Esto conduce a la regulación al alza de enzimas antioxidantes como NQO1 y HO-1, que protegen las células del daño inducido por el estrés oxidativo . La capacidad del compuesto para modular la vía NRF2 lo convierte en una herramienta valiosa para estudiar el estrés oxidativo y sus patologías relacionadas .

Compuestos similares:

Hidroquinona: Un compuesto madre del 4-acetoxi-fenol, conocido por su uso en el aclaramiento de la piel y como revelador fotográfico.

Ácido 4-hidroxibenzoico: Otro compuesto fenólico con propiedades antioxidantes.

Hidroxitolúeno butilado: Un antioxidante sintético utilizado en la preservación de alimentos.

Unicidad: El 4-Acetoxi-fenol se destaca por su capacidad específica para estabilizar NRF2 y aumentar las enzimas antioxidantes, lo cual no es una característica común entre todos los compuestos fenólicos. Este mecanismo de acción único lo hace particularmente valioso en la investigación médica centrada en el estrés oxidativo y las enfermedades relacionadas .

Safety and Hazards

4-Hydroxyphenyl acetate may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

4-Hydroxyphenyl acetate is involved in several biochemical reactions. It interacts with enzymes such as 4-coumarate: CoA ligase, which catalyzes the formation of thioesters . This interaction is crucial for the biosynthesis of lignin and flavonoids in plants. Additionally, 4-Hydroxyphenyl acetate is a substrate for various oxidases and hydrolases, which facilitate its conversion into other bioactive compounds. These interactions highlight the compound’s role in metabolic pathways and its potential as a biochemical intermediate.

Cellular Effects

4-Hydroxyphenyl acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in plants, the overexpression of enzymes that interact with 4-Hydroxyphenyl acetate can lead to increased lignin production . In mammalian cells, this compound can modulate the activity of certain enzymes, thereby influencing metabolic flux and energy production. These effects underscore the compound’s importance in regulating cellular functions.

Molecular Mechanism

At the molecular level, 4-Hydroxyphenyl acetate exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites . Additionally, 4-Hydroxyphenyl acetate can inhibit or activate enzymes, thereby modulating their activity. These molecular interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxyphenyl acetate can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that 4-Hydroxyphenyl acetate can have sustained effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4-Hydroxyphenyl acetate vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, 4-Hydroxyphenyl acetate can exhibit toxic effects, including cellular damage and impaired organ function. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

4-Hydroxyphenyl acetate is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of phenylpropanoids, which are important for plant defense and structural integrity . The compound interacts with enzymes such as 4-coumarate: CoA ligase and various oxidases, which facilitate its conversion into other metabolites. These interactions highlight the compound’s role in metabolic flux and its potential impact on metabolite levels.

Transport and Distribution

Within cells and tissues, 4-Hydroxyphenyl acetate is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific compartments. The transport and distribution of 4-Hydroxyphenyl acetate are essential for its biological activity and its effects on cellular function.

Subcellular Localization

4-Hydroxyphenyl acetate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. The subcellular localization of 4-Hydroxyphenyl acetate is important for understanding its activity and function within cells.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 4-Acetoxi-fenol se puede sintetizar mediante la esterificación de la hidroquinona con anhídrido acético. La reacción típicamente implica mezclar hidroquinona con anhídrido acético en presencia de un catalizador como el ácido sulfúrico. La mezcla se calienta para facilitar la reacción, lo que da como resultado la formación de 4-acetoxi-fenol y ácido acético como subproducto .

Métodos de producción industrial: En entornos industriales, la producción de 4-acetoxi-fenol sigue principios similares pero a mayor escala. El proceso implica el uso de grandes reactores donde la hidroquinona y el anhídrido acético se combinan en condiciones controladas. La reacción se monitorea para garantizar un rendimiento y una pureza óptimos del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-Acetoxi-fenol se somete a varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas.

Reducción: Puede reducirse a hidroquinona.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde el grupo acetoxi es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como el amoníaco o las aminas se pueden usar en condiciones básicas.

Principales productos formados:

Oxidación: Quinonas.

Reducción: Hidroquinona.

Sustitución: Varios fenoles sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Hydroquinone: A parent compound of 4-acetoxyphenol, known for its use in skin lightening and as a photographic developer.

4-Hydroxybenzoic Acid: Another phenolic compound with antioxidant properties.

Butylated Hydroxytoluene: A synthetic antioxidant used in food preservation.

Uniqueness: 4-Acetoxyphenol stands out due to its specific ability to stabilize NRF2 and upregulate antioxidative enzymes, which is not a common feature among all phenolic compounds. This unique mechanism of action makes it particularly valuable in medical research focused on oxidative stress and related diseases .

Propiedades

IUPAC Name |

(4-hydroxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCQTHGYMTCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186062 | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-32-7 | |

| Record name | 4-Hydroxyphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3233-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINONE MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

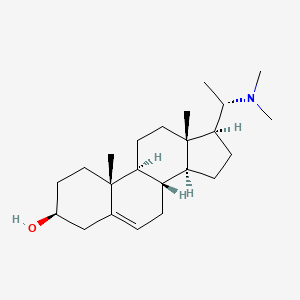

![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)